Dibromophakellstatin

enantioselective cytotoxicity chiral resolution absolute configuration

Dibromophakellstatin is a tetracyclic pyrrole–imidazole alkaloid first isolated from the marine sponge Phakellia mauritiana. It belongs to the oroidin-derived family of natural products, which also includes palau’amine and the phakellins.

Molecular Formula C11H10Br2N4O2
Molecular Weight 390.03 g/mol
Cat. No. B1246234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromophakellstatin
Synonymsdibromophakellstatin
rac-dibromophakellstatin
Molecular FormulaC11H10Br2N4O2
Molecular Weight390.03 g/mol
Structural Identifiers
SMILESC1CC23C(NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1
InChIInChI=1S/C11H10Br2N4O2/c12-5-4-6-8(18)16-3-1-2-11(16)9(14-10(19)15-11)17(6)7(5)13/h4,9H,1-3H2,(H2,14,15,19)/t9-,11+/m0/s1
InChIKeyQRIRJBWPCUYVPR-GXSJLCMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromophakellstatin Procurement Guide: Core Identity and Scientific Context


Dibromophakellstatin is a tetracyclic pyrrole–imidazole alkaloid first isolated from the marine sponge Phakellia mauritiana [1]. It belongs to the oroidin-derived family of natural products, which also includes palau’amine and the phakellins [2]. The compound exists as two enantiomers; only the naturally occurring (–)-form demonstrates antitumor activity, while the (+)-enantiomer is inactive [3]. Its molecular formula is C11H10Br2N4O2 with a molecular weight of 390.03 g/mol [4].

Why Dibromophakellstatin Cannot Be Replaced by Generic In-Class Analogs


Compounds within the oroidin alkaloid family—including palau’amine, dibromophakellin, and agelastatin A—exhibit divergent target engagement profiles, enantiomeric specificity, and synthetic tractability [1]. Dibromophakellstatin’s biological activity is exquisitely sensitive to both bromination status and absolute stereochemistry: debromination of the pyrrole moiety completely abolishes antitumor activity, and only the (–)-enantiomer is active [2]. Furthermore, its COMPARE analysis pattern does not match any established chemotherapeutic mechanism, distinguishing it from other family members such as agelastatin A (ribosome inhibitor) and palau’amine (immunosuppressive via NF-κB) [3][4]. These properties preclude straightforward functional substitution, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for Dibromophakellstatin Against Closest Analogs


Enantiomer-Specific Cytotoxicity: Only (–)-Dibromophakellstatin Is Active

The antitumor activity of dibromophakellstatin resides exclusively in the naturally occurring (–)-enantiomer. In a panel of 36 human tumor cell lines, rac-dibromophakellstatin showed selective cytotoxicity, but after chiral HPLC separation, only (–)-dibromophakellstatin retained activity while (+)-dibromophakellstatin was completely inactive [1]. The most sensitive cell line, OVXF 899L (ovarian cancer), exhibited an IC50 of 0.60 μM for the active form, compared to no measurable activity for the (+)-enantiomer [1].

enantioselective cytotoxicity chiral resolution absolute configuration

Proteasome Inhibition: 2.1-Fold More Potent Than Dibromophakellin at Human 20S Proteasome

In a direct comparative study of human 20S proteasome inhibition, (±)-dibromophakellstatin inhibited the chymotrypsin-like (CT-L) activity with an IC50 of 11.9 μM, which is approximately 2.1-fold more potent than its closest structural analog (±)-dibromophakellin (IC50 = 25.3 μM) [1]. Against the caspase-like (Casp-L) activity, (±)-dibromophakellstatin exhibited an IC50 of 16.1 μM compared to 27.1 μM for (±)-dibromophakellin [1]. The natural (–)-enantiomer of dibromophakellstatin is expected to be approximately twice as potent as the racemate, consistent with the enantiomeric potency relationship observed for palau’amine in the same study [1].

20S proteasome inhibition ubiquitin-proteasome pathway CT-L activity

Synthetic Accessibility: 5-Step, 40% Overall Yield vs. 25–44 Steps for Palau'amine

Dibromophakellstatin can be synthesized in 5 steps with an overall yield of 40% via a palladium-catalyzed direct C–H functionalization of imidazolinone [1]. In contrast, the structurally related dimer palau’amine—which shares the dibromophakellstatin core as a substructure—requires 25–44 synthetic steps with overall yields of 0.015%–0.050% depending on the route [2][3]. This 5- to 9-fold reduction in step count and >800-fold improvement in overall yield make dibromophakellstatin a far more practical starting point for structure–activity relationship (SAR) campaigns and chemical biology probe development [4].

total synthesis C–H activation medicinal chemistry supply

Bromination Requirement: Debrominated Analog (Phakellstatin Core) Is Completely Inactive

Debromination of the pyrrole moiety of dibromophakellstatin results in complete loss of antitumor activity across all tested cell lines [1]. This finding was corroborated in the context of total synthesis, where the debrominated precursor dipyrrolopyrazinone was used to improve synthetic yields but the resulting non-brominated phakellstatin core showed no measurable cytostatic activity [2]. The two bromine atoms at the pyrrole ring are therefore essential pharmacophoric elements, distinguishing dibromophakellstatin from any non-halogenated or mono-halogenated phakellstatin scaffolds [1].

structure–activity relationship halogen dependence pyrrole bromination

Novel Mechanism of Action: COMPARE Analysis Shows No Match to Known Chemotherapeutics

The selectivity profile of (–)-dibromophakellstatin, determined across a panel of 42 cancer cell lines, was subjected to COMPARE analysis—a computational method that correlates sensitivity fingerprints with those of reference compounds with known mechanisms. The analysis revealed that the activity pattern of (–)-dibromophakellstatin did not match any established chemotherapeutic mechanism, indicating a potentially novel target [1]. This contrasts with agelastatin A, which has been definitively shown to inhibit eukaryotic translation by binding to the ribosome [2], and palau’amine, which acts via NF-κB pathway modulation [3]. In the same study, the 12R-hydroxy derivative exhibited greater cytotoxicity (average IC50 = 1.4 μM across 12 cell lines) than the parent compound but with reduced selectivity [1].

mechanism of action COMPARE analysis drug discovery

Selective Cytotoxicity Fingerprint Across 36 Cell Lines: Ovarian, Glioblastoma, and NSCLC Sensitivity

Rac-dibromophakellstatin was profiled against a panel of 36 human tumor cell lines spanning 14 tumor types using a cell survival and proliferation assay. Unlike broadly cytotoxic agents, it displayed pronounced selectivity: the ovarian cancer line OVXF 899L was most sensitive (IC50 = 0.60 μM), followed by glioblastoma CNXF 498NL (0.93 μM), non-small cell lung cancer LXF 529L (0.96 μM), and uterus cancer UXF 1138L (1.21 μM), while numerous other lines exhibited IC50 values >50 μM [1]. The DFG report confirmed this selectivity, noting that only 12 of 42 cell lines showed IC50 values below 5 μM [2]. This selectivity pattern is distinct from the more uniformly potent cytotoxicity of the derivative (12R)-dibromo-12-hydroxyphakellstatin, which showed an average IC50 of 1.4 μM across twelve cell lines but lacked the pronounced differential sensitivity [3].

cancer cell line panel selectivity profiling differential sensitivity

Recommended Procurement and Application Scenarios for Dibromophakellstatin


Chemical Biology Probe for Novel Anticancer Target Deconvolution

Because (–)-dibromophakellstatin’s COMPARE analysis fingerprint does not match any known chemotherapeutic mechanism [1], it is ideally suited for target identification and deconvolution campaigns. Researchers can use the compound as a bait in affinity chromatography or photoaffinity labeling experiments—approaches for which derivatized analogs with biotin and coumarin tags have already been synthesized and validated with acceptable potency retention [2]. The selective cytotoxicity across tumor types [3] further enables hypothesis-driven target mining in sensitive lineages such as ovarian and glioblastoma models.

Proteasome Inhibitor Lead with Non-Peptide Scaffold

Dibromophakellstatin inhibits the human 20S proteasome CT-L activity with an IC50 of 11.9 μM (racemate) and is expected to reach ~6 μM for the natural (–)-enantiomer [4]. Unlike nearly all clinically relevant proteasome inhibitors, which are peptide-based [4], dibromophakellstatin offers a non-peptidic tetracyclic scaffold. This structural distinction makes it an attractive starting point for developing proteasome inhibitors with potentially different pharmacokinetic and resistance profiles, particularly for multiple myeloma and mantle cell lymphoma where proteasome inhibition is clinically validated [4].

Medicinal Chemistry SAR Starting Point Requiring Scalable Synthetic Access

The 5-step, 40%-yield synthesis via C–H activation [5] makes dibromophakellstatin a practical entry point for SAR campaigns. In contrast, palau’amine’s prohibitively long synthesis (25–44 steps, <0.05% yield) renders systematic analog generation infeasible [6][7]. The Ring C-functionalized derivative series, including (12R)-dibromo-12-hydroxyphakellstatin (average IC50 = 1.4 μM), has already demonstrated that structural modifications at the pyrrolidine ring can enhance potency [8]. Procurement of the parent compound enables further diversification at synthetically accessible positions.

Enantioselectivity Control Standard in Natural Product Chiral Chromatography

The stark activity difference between (–)-dibromophakellstatin (active) and (+)-dibromophakellstatin (inactive) across all tested cell lines [3] makes this compound pair an excellent reference standard for validating chiral separation methods and ensuring enantiomeric purity in natural product chemistry workflows. Any laboratory performing chiral resolution of racemic natural product samples can use the biological readout as a functional confirmation of successful enantiomer separation.

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